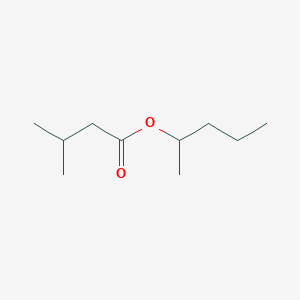
2-Pentyl 3-methylbutanoate
Übersicht
Beschreibung
2-Pentyl 3-methylbutanoate, also known as pentan-2-yl 3-methylbutanoate, is a fatty acid ester . It has a molecular formula of C10H20O2, an average mass of 172.268, and a mono-isotopic mass of 172.14633 .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) for 2-Pentyl 3-methylbutanoate isInChI=1S/C10H20O2/c1-5-6-9(4)12-10(11)7-8(2)3/h8-9H,5-7H2,1-4H3 . The SMILES (Simplified Molecular Input Line Entry System) representation is O(C(CCC)C)C(=O)CC(C)C .
Wissenschaftliche Forschungsanwendungen
Chemical Entity of Biological Interest
“Pentan-2-yl 3-methylbutanoate” is listed as a Chemical Entity of Biological Interest (ChEBI) . ChEBI is a freely available dictionary of molecular entities focused on ‘small’ chemical compounds. The inclusion of this compound in such a database suggests that it may have biological relevance, although the specific details are not provided .
Aroma-active Compound in Baijiu
This compound has been identified as an aroma-active compound in a type of Chinese liquor known as baijiu . The aroma of baijiu is a key indicator for evaluating its quality, and different types of baijiu contain a large number of different compounds that contribute to their unique aroma characteristics . The presence of “pentan-2-yl 3-methylbutanoate” in baijiu suggests that it may contribute to the beverage’s distinctive aroma .
Interaction with Other Compounds
In the same study on baijiu, researchers also investigated the perceptual interactions between various compounds, including “pentan-2-yl 3-methylbutanoate” and other esters . This suggests that this compound may interact with other compounds in complex ways to influence the overall aroma of a product .
Wirkmechanismus
Target of Action
Pentan-2-yl 3-methylbutanoate, also known as 2-Pentyl 3-methylbutanoate, is a fatty acid ester . Fatty acid esters are known to interact with a variety of biological targets, including enzymes and receptors involved in metabolic and signaling pathways.
Biochemical Pathways
Fatty acid esters are known to be involved in a variety of biological processes, including lipid metabolism and cell signaling . They can also serve as energy sources through beta-oxidation, a metabolic pathway that breaks down fatty acids to produce ATP.
Result of Action
Fatty acid esters are known to play roles in various biological processes, including cell signaling, inflammation, and energy metabolism . The specific effects of Pentan-2-yl 3-methylbutanoate would depend on its specific targets and the biochemical pathways it affects.
Eigenschaften
IUPAC Name |
pentan-2-yl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-6-9(4)12-10(11)7-8(2)3/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJBVANUBSYWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336175 | |
| Record name | Butanoic acid, 3-methyl-, 1-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentyl 3-methylbutanoate | |
CAS RN |
117421-34-8 | |
| Record name | Butanoic acid, 3-methyl-, 1-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pentan-2-yl 3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-pentyl 3-methylbutanoate in baby banana aroma?
A1: Research has identified 2-pentyl 3-methylbutanoate as one of the key contributors to the characteristic aroma of baby bananas. The study employed techniques like headspace solid-phase microextraction gas chromatography-olfactometry (HS-SPME-GC–O) and aroma extract dilution analysis (AEDA) to determine the odor activity values of volatile compounds in the fruit. These analyses revealed that 2-pentyl 3-methylbutanoate, along with other compounds like 2-pentyl acetate and hexanal, play a crucial role in shaping the unique aroma profile of this banana variety [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1'-Biphenyl]-3,4'-diol](/img/structure/B168496.png)
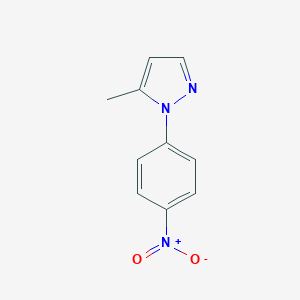
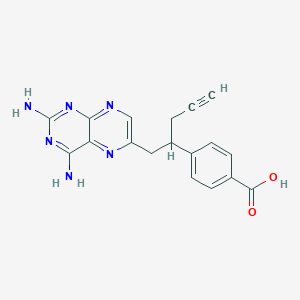
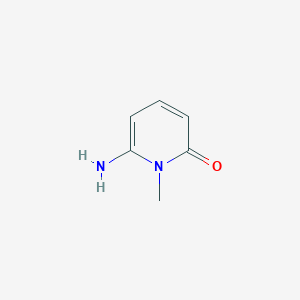
![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B168509.png)
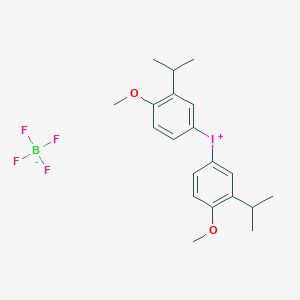
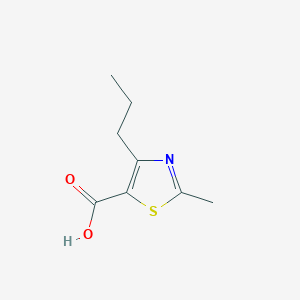
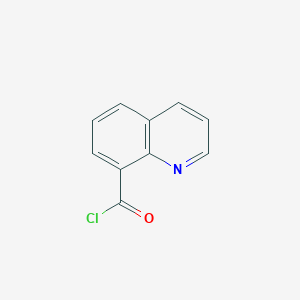
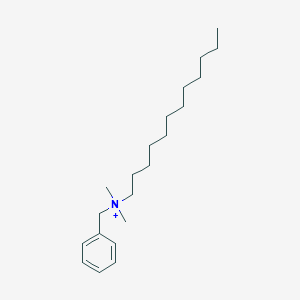
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)

